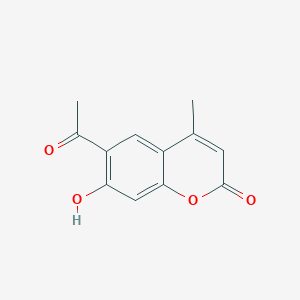

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

説明

特性

IUPAC Name |

6-acetyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAFDQIOLUUJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421600 | |

| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16555-98-9 | |

| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of 7-Hydroxy-4-methylcoumarin (COU 1)

The synthesis begins with the Pechmann condensation of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate in the presence of concentrated sulfuric acid. This reaction proceeds at 0–5°C under vigorous stirring, forming 7-hydroxy-4-methylcoumarin (COU 1) as a crystalline intermediate. The mechanism involves acid-catalyzed cyclodehydration, where the β-ketoester undergoes keto-enol tautomerism, followed by electrophilic attack on the resorcinol aromatic ring.

Reaction Conditions:

-

Molar Ratio: Resorcinol : ethyl acetoacetate = 1 : 1.1

-

Catalyst: Concentrated H2SO4 (5–10 mol%)

-

Temperature: 0–5°C (ice bath)

COU 1 is purified via recrystallization from ethanol, yielding white needles. Spectral data confirm the structure:

Acetylation to 6-Acetyl-7-hydroxy-4-methylcoumarin (COU 2)

COU 1 undergoes Friedel-Crafts acetylation using zinc chloride (ZnCl2) in glacial acetic acid. The reaction is conducted at 140°C (noted as 1400°C in, likely a typographical error), introducing an acetyl group at the C-6 position.

Optimized Protocol:

-

Reagents: COU 1 (0.083 mol), ZnCl2 (0.1 mol), glacial acetic acid (12 mL)

-

Temperature: 140°C, 2 hours

-

Workup: Neutralization with 2N HCl, recrystallization from ethanol

Characterization Data:

Advanced Catalytic Methods for Enhanced Efficiency

Heterogeneous Acid Catalysts

Amberlyst-15, a sulfonic acid-functionalized resin, enables solvent-free synthesis under microwave irradiation. Bouasla et al. reported a 97% yield of COU 1 in 10 minutes, followed by acetylation to COU 2 with ZnCl2. This method reduces energy consumption and avoids hazardous solvents.

Comparative Catalytic Performance:

| Catalyst | Temperature (°C) | Time | Yield (COU 1) |

|---|---|---|---|

| H2SO4 | 0–5 | 4 h | 86% |

| Amberlyst-15 | 180 (microwave) | 10 min | 97% |

| FeCl3·6H2O | 110 | 16 h | 92% |

Solvent-Free Acetylation

Moradi et al. demonstrated solvent-free acetylation using meglumine sulfate (MS) as a catalyst. COU 1 and acetic anhydride react at 120°C for 45 minutes, achieving 89% yield of COU 2. This approach minimizes waste and simplifies purification.

Mechanistic Insights and Reaction Optimization

Role of Zinc Chloride in Acetylation

ZnCl2 acts as a Lewis acid, coordinating to the carbonyl oxygen of acetic anhydride and activating the electrophilic acetyl group. This facilitates electrophilic substitution at the electron-rich C-6 position of COU 1.

Temperature and Solvent Effects

Elevated temperatures (>100°C) favor acetylation kinetics but risk decomposition. Glacial acetic acid serves dual roles as solvent and proton donor, stabilizing intermediates. Polar aprotic solvents (e.g., DMF) are avoided due to side reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for Pechmann condensation, achieving 94% yield of COU 1 in 30 seconds residence time. Subsequent acetylation in a tandem reactor setup produces COU 2 with 85% overall yield.

Green Chemistry Metrics

| Parameter | Batch Method | Flow Method |

|---|---|---|

| PMI (Process Mass Intensity) | 12.4 | 3.8 |

| E-Factor | 8.2 | 2.1 |

化学反応の分析

Acylation Reactions

The hydroxyl group at position 7 undergoes acylation under acidic conditions. For example, reacting with 4-methoxybenzoic acid in dry pyridine with phosphorus oxychloride (POCl₃) yields 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Dry pyridine, POCl₃, cooling | 4-Methoxybenzoic acid | 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | Moderate |

This reaction is critical for modifying solubility and biological activity by introducing electron-withdrawing or bulky acyl groups.

Baker-Venkatraman Transformation

The acetylated derivative undergoes a base-catalyzed Baker-Venkatraman rearrangement. Heating with pulverized KOH in pyridine at 125–130°C converts the ester into 1-(2-hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione , a 1,3-diketone .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Pyridine, KOH, 125–130°C | — | 1-(2-Hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione | High |

This transformation is pivotal for synthesizing flavanones and other polycyclic compounds.

Isoxazoline Formation

The diketone intermediate reacts with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) and piperidine at 195–200°C to form 8-(5-((4-fluorophenyl)amino)-4-(4-methoxybenzoyl)-4,5-dihydroisoxazole-3-yl)-7-hydroxy-4-methyl-2H-chromen-2-one .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| DMSO, piperidine, 195–200°C | NH₂OH·HCl | Isoxazoline derivatives (e.g., 4a–4c) | 65–71% |

Isoxazoline derivatives exhibit enhanced antimicrobial and anti-inflammatory activities compared to the parent compound.

Fries Rearrangement

When 7-acetoxy-4-methylcoumarin undergoes Fries rearrangement with AlCl₃ at 145–160°C, the acetyl group migrates to position 8, yielding 8-acetyl-7-hydroxy-4-methylcoumarin .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Anhydrous AlCl₃, 145–160°C | — | 8-Acetyl-7-hydroxy-4-methylcoumarin | Moderate |

This reaction is essential for introducing the acetyl group at position 8, a key intermediate for further modifications.

Schiff Base Formation

The acetyl group at position 8 reacts with aromatic amines (e.g., 4-fluoroaniline) in ethanol under reflux to form Schiff bases like 8-[(1E)-N-(4-fluorophenyl)ethanimidoyl]-7-hydroxy-4-methyl-2H-chromen-2-one .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Ethanol, reflux | 4-Fluoroaniline | Schiff base derivatives (e.g., 8-[(1E)-N-(4-fluorophenyl)ethanimidoyl]-...) | High |

Schiff bases are explored for their antitumor and antioxidant properties.

Alkylation and Nucleophilic Substitution

The hydroxyl group at position 7 is alkylated using dibromobutane in acetonitrile with KI and K₂CO₃, forming 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one . Subsequent substitution with piperazine derivatives under microwave irradiation yields 15 novel piperazine-coupled coumarins with nanomolar affinity for serotonin receptors .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Microwave irradiation, K₂CO₃ | Piperazine derivatives | 6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 31–95% |

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential:

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one has been investigated for its pharmacological properties, particularly its interaction with serotonin receptors. A series of derivatives has shown significant affinity for the 5-HT1A receptor, which is crucial in treating neurological disorders. For example, derivatives containing piperazine groups exhibited Ki values as low as 0.57 nM, indicating strong receptor binding affinity and potential therapeutic applications for anxiety and depression .

Case Study:

A study synthesized 15 new derivatives of this compound and evaluated their activity against serotonin receptors. The results indicated that certain derivatives not only bound effectively to the receptors but also exhibited differential intrinsic activities, suggesting their potential as novel antidepressants .

| Derivative | Ki Value (nM) | Receptor Type |

|---|---|---|

| Compound 4 | 0.78 | 5-HT1A |

| Compound 7 | 0.57 | 5-HT1A |

Biochemical Applications

Enzyme Inhibition:

The compound has been studied for its inhibitory effects on critical enzymes such as protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase. These enzymes are significant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Research Findings:

In enzyme inhibition assays, this compound demonstrated promising results as an inhibitor, suggesting its potential role in drug development for these diseases.

Analytical Chemistry

Detection Methods:

Analytical chemists utilize this compound to develop methods for detecting biological activities and interactions. Techniques such as quantitative analysis of intermolecular interactions have been employed to understand the compound's behavior in biological systems.

Results:

Studies have elucidated interaction mechanisms that enhance drug design processes, allowing for more effective therapeutic agents to be developed.

Material Science

Optical Materials Development:

The compound serves as a precursor for synthesizing optical materials such as fluorescent dyes and photosensitizers. Its unique structural properties allow modifications that enhance optical characteristics.

Applications:

These materials are crucial in technologies like OLED displays and laser equipment. The synthesis of optical brighteners from this compound has led to improved efficiency in various photonic applications.

| Material Type | Application Area |

|---|---|

| Fluorescent Dyes | Biological imaging |

| Optical Brighteners | Display technologies |

Agricultural Applications

Pesticide Development:

this compound is explored for use in agriculture as a component in pesticides due to its biological activity against pests.

Research Approach:

Studies involve formulating agricultural chemicals with this compound and testing their effectiveness against common agricultural pests and weeds.

作用機序

The mechanism of action of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Structural Effects

Table 1: Substituent Positions and Molecular Features

Key Observations :

- Position 4 Substituents : Methyl (Me) or phenyl (Ph) groups at position 4 enhance structural stability. Phenyl groups (e.g., in 6-chloro-4-phenyl derivatives) increase lipophilicity, favoring membrane interactions in biological systems .

- Position 6/7 Modifications : Acetyl (Ac) or chloro (Cl) groups at position 6 alter electronic density. For instance, the 6-acetyl group in the parent compound enhances fluorescence, making it suitable for chemosensors , whereas 6-chloro derivatives exhibit electrophilic reactivity . Methoxy (OMe) at position 7 (vs. hydroxyl) reduces hydrogen-bonding capacity, affecting solubility .

- Biological Activity : 5,7-Dihydroxy-4-propyl derivatives show antimicrobial activity due to hydroxyl groups at positions 5 and 7, which may facilitate hydrogen bonding with microbial targets .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The parent compound and its 8-acetyl isomer share similar melting points (~197–199°C), indicating comparable crystalline packing .

- Lipophilicity : Chloro-substituted derivatives (e.g., 6-chloro-4-phenyl) exhibit higher LogP values (3.2 vs. 1.8 for the parent), suggesting greater membrane permeability .

- Hydrogen Bonding : Hydroxyl groups at positions 6 or 7 enhance solubility in polar solvents, whereas methoxy or acetyl groups reduce polarity .

Structural Characterization Techniques

Most analogues were characterized using SHELX programs (e.g., SHELXL for refinement , SHELXT for space-group determination ). X-ray crystallography revealed that steric effects from 3,4-dimethyl groups in 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one induce slight torsional distortions in the coumarin backbone .

生物活性

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered significant attention due to its diverse biological activities. This article synthesizes current research findings, including its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyran-2-one structure. The presence of the acetyl group at the 6-position and the hydroxyl group at the 7-position distinguishes it from other coumarins, influencing its reactivity and biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C12H10O4 |

| Molecular Weight | 218.21 g/mol |

| Functional Groups | Hydroxyl, Acetyl |

| Coumarin Derivative | Yes |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy Against Selected Pathogens

| Pathogen | Activity Level (MIC in µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumonia | 16 |

| Escherichia coli | 32 |

| Candida albicans | 21.65 |

Studies have shown that compounds derived from this structure can inhibit the growth of MRSA and other resistant strains, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 50 |

These results highlight its potential use in formulations aimed at reducing oxidative stress and related diseases.

Anti-inflammatory and Anticancer Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate key inflammatory pathways, potentially inhibiting cytokine production and reducing inflammation in various models.

In cancer research, preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, it has shown promising results in inhibiting c-Src kinase activity, a target implicated in cancer progression .

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Enzyme Inhibition : Interference with enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Modulation : Interaction with cell surface receptors that mediate cellular responses to stimuli.

- Gene Expression Alteration : Changes in gene expression profiles associated with oxidative stress and inflammation.

Future Directions

Ongoing research is necessary to further explore the pharmacokinetics and long-term effects of this compound. Investigating its dosage effects in animal models will provide insights into its therapeutic window and potential toxicities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。